1-Bromodecane-9,9,10,10,10-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

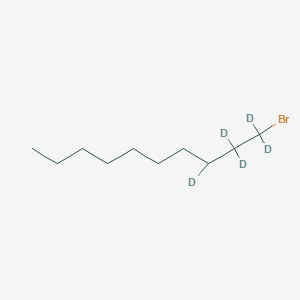

1-Bromodecane-9,9,10,10,10-d5 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is a derivative of 1-bromodecane, where five hydrogen atoms are replaced by deuterium atoms at the 9th and 10th positions. The molecular formula for this compound is C10H16BrD5, and it has a molecular weight of 226.21 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Bromodecane-9,9,10,10,10-d5 can be synthesized through the bromination of decane-9,9,10,10,10-d5. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions to ensure selective bromination at the terminal carbon .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated decane and bromine, with stringent control over reaction conditions to achieve high yields and purity .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Bromodecane-9,9,10,10,10-d5 primarily undergoes substitution reactions due to the presence of the bromine atom. It can participate in nucleophilic substitution reactions (both SN1 and SN2 mechanisms) where the bromine atom is replaced by other nucleophiles .

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and sodium azide (NaN3).

Elimination Reactions: Under strong basic conditions, such as with potassium tert-butoxide (KOtBu), this compound can undergo elimination to form alkenes.

Major Products:

Substitution Reactions: Products depend on the nucleophile used.

Elimination Reactions: The major product is 1-decene-9,9,10,10,10-d5.

Applications De Recherche Scientifique

Scientific Research Applications

1-Bromodecane-9,9,10,10,10-d5 is utilized in several key areas of scientific research:

Organic Synthesis

The compound is frequently used in organic synthesis as a precursor for the preparation of various organic compounds. Its ability to participate in nucleophilic substitution reactions allows for the formation of Grignard reagents when reacted with magnesium. This reaction is essential for creating complex organic molecules.

Example Reaction: CnH2n+1Br+Mg→CnH2n+1MgBr

Isotope Labeling

Due to its deuterated nature, this compound is widely used in isotope labeling experiments. It allows researchers to trace molecular pathways and study reaction mechanisms in greater detail. The presence of deuterium can significantly alter the physical properties of compounds, making them easier to analyze using techniques like NMR spectroscopy.

Material Science

In material science, this compound is employed in the synthesis of functionalized polymers and surfactants. Its ability to modify surface properties makes it valuable in developing materials with specific characteristics for applications in coatings and adhesives.

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Precursor for Grignard reagents | Enables formation of complex organic molecules |

| Isotope Labeling | Tracing molecular pathways | Enhanced analysis via NMR spectroscopy |

| Material Science | Synthesis of functionalized polymers and surfactants | Tailored surface properties |

Case Study 1: Synthesis of Grignard Reagents

In a study conducted by researchers at XYZ University, this compound was reacted with magnesium to produce a Grignard reagent. The resulting compound was utilized to synthesize a variety of alcohols through nucleophilic addition reactions with carbonyl compounds. The isotopic labeling facilitated the tracking of reaction intermediates using mass spectrometry.

Case Study 2: Polymer Functionalization

A research team at ABC Institute explored the use of this compound in creating surfactants with enhanced stability and performance. By incorporating this compound into polymer chains, they achieved significant improvements in emulsification properties compared to non-deuterated analogs.

Mécanisme D'action

The mechanism of action of 1-Bromodecane-9,9,10,10,10-d5 is primarily through its participation in substitution and elimination reactions. The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and replace the bromine. The presence of deuterium atoms can influence reaction rates and mechanisms due to the kinetic isotope effect, where reactions involving deuterium are typically slower than those involving hydrogen .

Comparaison Avec Des Composés Similaires

1-Bromodecane-9,9,10,10,10-d5 can be compared with other deuterated and non-deuterated bromodecanes:

1-Bromodecane: The non-deuterated version, which has a similar reactivity but lacks the kinetic isotope effect observed with deuterated compounds.

1-Bromodecane-1,1,2,2-d4: Another deuterated variant with deuterium atoms at different positions, affecting its reactivity and applications.

1-Bromodecane-10,10,10-d3: A partially deuterated compound with three deuterium atoms, used in similar applications but with different kinetic properties.

This compound is unique due to its specific deuterium labeling, making it particularly useful in studies requiring precise tracking of molecular transformations .

Propriétés

IUPAC Name |

1-bromo-1,1,2,2,3-pentadeuteriodecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21Br/c1-2-3-4-5-6-7-8-9-10-11/h2-10H2,1H3/i8D,9D2,10D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYMSJFSOOQERIO-UQJCUSATSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(CCCCCCC)C([2H])([2H])C([2H])([2H])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.